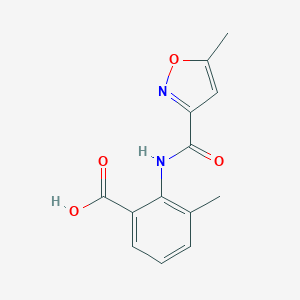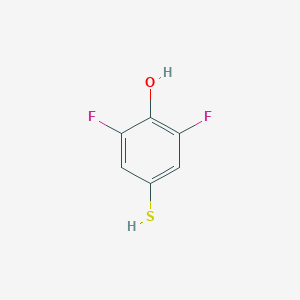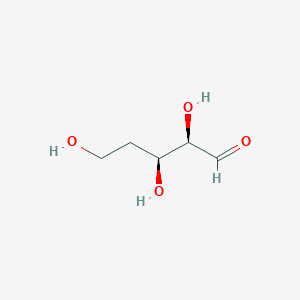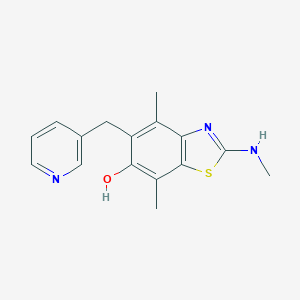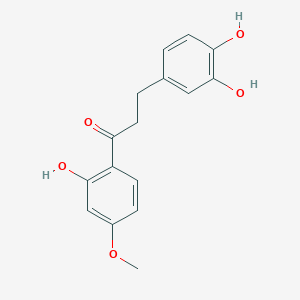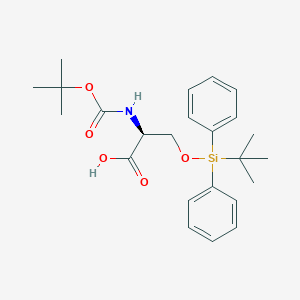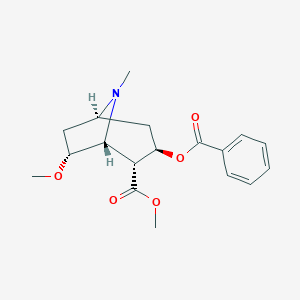
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, commonly known as tropane methyl ester, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of tropane alkaloids and is a derivative of cocaine.
作用機序
The mechanism of action of tropane methyl ester is similar to that of cocaine. It acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synaptic cleft. This leads to increased stimulation of the dopamine receptors, resulting in the observed effects.
生化学的および生理学的効果
Tropane methyl ester has been shown to have a range of biochemical and physiological effects. It has been demonstrated to reduce pain sensitivity and produce anesthesia in animal models. It has also been shown to have anticonvulsant effects. Tropane methyl ester has been investigated for its potential to treat cocaine addiction, as it has been shown to reduce the rewarding effects of cocaine in animal models. Additionally, it has been shown to have neuroprotective effects in models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using tropane methyl ester in lab experiments is its high potency. This allows for the use of smaller doses, reducing the amount of compound needed for experiments. Additionally, its similarity to cocaine makes it a useful tool for investigating the mechanisms of cocaine addiction and the effects of dopamine reuptake inhibition. However, one of the limitations of using tropane methyl ester is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on tropane methyl ester. One area of interest is its potential use in treating Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Additionally, further investigation into its potential as an analgesic and anesthetic is warranted. Finally, its potential use in treating cocaine addiction should be further explored, as it has shown promising results in animal models.
Conclusion
Tropane methyl ester is a chemical compound with significant potential for therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its potential analgesic, anesthetic, and anticonvulsant properties. Its mechanism of action is similar to that of cocaine, and it has been investigated for its potential use in treating cocaine addiction and Parkinson's disease. While there are limitations to its use in lab experiments, its high potency and similarity to cocaine make it a useful tool for investigating the mechanisms of dopamine reuptake inhibition. There are several potential future directions for research on tropane methyl ester, including its use in treating Parkinson's disease and as an analgesic and anesthetic.
合成法
The synthesis of tropane methyl ester involves the esterification of tropinone with methanol and benzoyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization. The yield of the synthesis method is around 50%.
科学的研究の応用
Tropane methyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anesthetic, and anticonvulsant properties. It has also been investigated for its potential use in treating cocaine addiction and Parkinson's disease.
特性
CAS番号 |
152231-27-1 |
|---|---|
製品名 |
Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate |
分子式 |
C18H23NO5 |
分子量 |
333.4 g/mol |
IUPAC名 |
methyl (1R,2R,3R,5S,7R)-3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H23NO5/c1-19-12-9-13(24-17(20)11-7-5-4-6-8-11)15(18(21)23-3)16(19)14(10-12)22-2/h4-8,12-16H,9-10H2,1-3H3/t12-,13+,14+,15-,16-/m0/s1 |
InChIキー |
VHNFNHMRSQZOLD-UHFFFAOYSA-N |
異性体SMILES |
CN1[C@H]2C[C@H]([C@@H]([C@@H]1[C@@H](C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
SMILES |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
正規SMILES |
CN1C2CC(C(C1C(C2)OC)C(=O)OC)OC(=O)C3=CC=CC=C3 |
同義語 |
methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-endo,3-exo,7-exo)-(+-))-isomer methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo(3.2.1)octane-2-carboxylate, ((2-exo,3-exo,7-exo)-(+-))-isomer methyl BMAOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



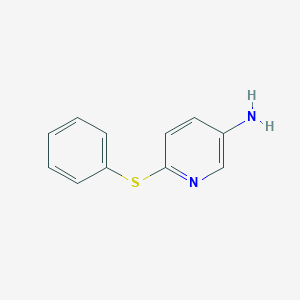
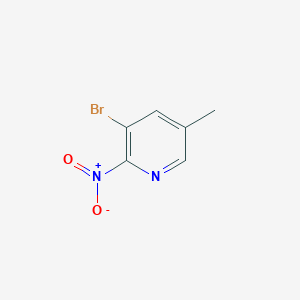
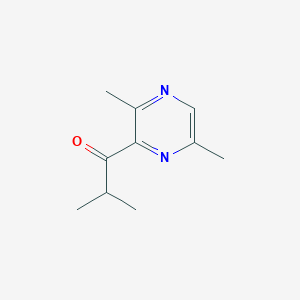
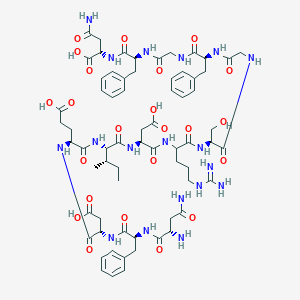
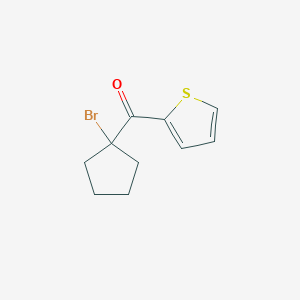
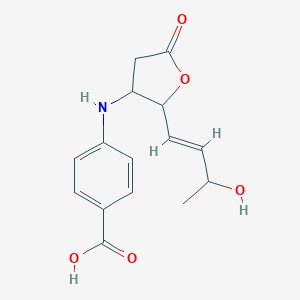
![2-[(2R)-4-fluoro-5-oxo-2H-furan-2-yl]acetic Acid](/img/structure/B114474.png)
